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molecular formula C14H7ClF3NO4 B8582728 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzaldehyde CAS No. 80175-36-6

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzaldehyde

Cat. No. B8582728
M. Wt: 345.66 g/mol
InChI Key: POMNVINGVNYHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04540827

Procedure details

100 g of 5-(2-chloro-4-trifluoromethyl-phenoxy)-2-nitrobenzyl alcohol were dissolved in 370 ml of nitromethane. A mixture of 86.4 g of 65% strength nitric acid and 43.2 g of water was then added dropwise in the course of 90 minutes to this solution, at 60° to 65° C., and the mixture was stirred for 8 hours at 60° to 65° C. It was then diluted with 4 liters of water, and the product was filtered off. 50.2 g (50% of theory) of 5-(2-chloro-4-trifluoromethyl-phenoxy)-2-nitro-benzaldehyde, of melting point 95° C., were obtained.
Name
5-(2-chloro-4-trifluoromethyl-phenoxy)-2-nitrobenzyl alcohol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
43.2 g
Type
solvent
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:17]=[CH:16][C:3]=1[O:4][C:5]1[CH:6]=[CH:7][C:8]([N+:13]([O-:15])=[O:14])=[C:9]([CH:12]=1)[CH2:10][OH:11].[N+]([O-])(O)=O>[N+](C)([O-])=O.O>[Cl:1][C:2]1[CH:19]=[C:18]([C:20]([F:21])([F:23])[F:22])[CH:17]=[CH:16][C:3]=1[O:4][C:5]1[CH:6]=[CH:7][C:8]([N+:13]([O-:15])=[O:14])=[C:9]([CH:12]=1)[CH:10]=[O:11]

Inputs

Step One
Name
5-(2-chloro-4-trifluoromethyl-phenoxy)-2-nitrobenzyl alcohol
Quantity
100 g
Type
reactant
Smiles
ClC1=C(OC=2C=CC(=C(CO)C2)[N+](=O)[O-])C=CC(=C1)C(F)(F)F
Name
Quantity
370 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
43.2 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 8 hours at 60° to 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added dropwise in the course of 90 minutes to this solution, at 60° to 65° C.
Duration
90 min
FILTRATION
Type
FILTRATION
Details
the product was filtered off

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=C(OC=2C=CC(=C(C=O)C2)[N+](=O)[O-])C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 50.2 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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